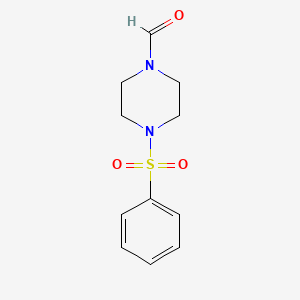

4-(Phenylsulfonyl)piperazine-1-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

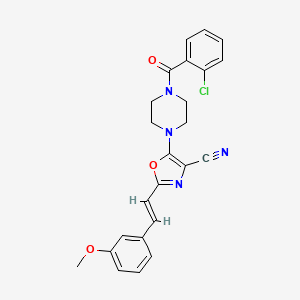

4-(Phenylsulfonyl)piperazine-1-carbaldehyde is a chemical compound . It has been mentioned in a study investigating the anti-nociceptive and anti-inflammatory effects of a new piperazine compound .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 4-(Phenylsulfonyl)piperazine-1-carbaldehyde is characterized by a six-membered ring containing two opposing nitrogen atoms . The compound has a molecular weight of 254.31 .Physical And Chemical Properties Analysis

4-(Phenylsulfonyl)piperazine-1-carbaldehyde is a powder at room temperature .Aplicaciones Científicas De Investigación

Anti-inflammatory Research

This compound has been studied for its potential anti-inflammatory effects. Research suggests that derivatives of piperazine, such as 4-(Phenylsulfonyl)piperazine-1-carbaldehyde , may exhibit significant anti-nociceptive and anti-inflammatory activities. These properties are crucial in the development of new medications for treating chronic inflammatory diseases .

Organic Synthesis

In the field of organic chemistry, 4-(Phenylsulfonyl)piperazine-1-carbaldehyde is valuable as a precursor in synthesizing various piperazine derivatives. These derivatives are essential for constructing complex molecules with potential pharmacological activities .

Pharmaceutical Development

The compound’s structure, featuring a piperazine ring and a sulfonyl group, makes it a candidate for creating pharmaceuticals, particularly as a scaffold in drug design. It can be used to synthesize compounds with potential as diuretics, antipsychotics, and antihistamines .

Material Science

In material science, 4-(Phenylsulfonyl)piperazine-1-carbaldehyde can be utilized in the synthesis of new materials with unique properties, such as polymers or coatings, which may have industrial applications due to their stability and chemical properties .

Biotechnology Research

Biotechnological applications may involve the use of this compound in enzyme inhibition studies, which are fundamental in understanding metabolic pathways and developing new biotechnological processes .

Environmental Applications

While direct environmental applications of 4-(Phenylsulfonyl)piperazine-1-carbaldehyde are not widely reported, its derivatives could be explored for their potential use in environmental bioremediation, such as in the degradation of pollutants or as sensors for environmental toxins .

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with various biological targets, such as enzymes involved in inflammatory responses .

Mode of Action

It’s known that the compound can undergo various chemical reactions, including free radical reactions and nucleophilic substitutions . These reactions could potentially alter the function of its biological targets.

Biochemical Pathways

Similar compounds have been shown to influence pathways related to inflammation and pain perception .

Result of Action

Similar compounds have been shown to exhibit anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines il-1β and tnf-α .

Direcciones Futuras

The future directions for 4-(Phenylsulfonyl)piperazine-1-carbaldehyde and similar compounds could involve further exploration of their potential biological activities. For instance, piperazine derivatives have been investigated for their anti-tubercular activity , and indole derivatives, which share structural similarities with piperazine derivatives, have been studied for their presence in selected alkaloids .

Propiedades

IUPAC Name |

4-(benzenesulfonyl)piperazine-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c14-10-12-6-8-13(9-7-12)17(15,16)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXHRXXJOILMFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=O)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Phenylsulfonyl)piperazine-1-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methylcyclohexyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2894522.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2894526.png)

![9-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]carbazole](/img/structure/B2894530.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2894537.png)

![1-[(4-chlorophenyl)methyl]-1H-indole-3-sulfonamide](/img/structure/B2894539.png)

![Tert-butyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2894543.png)

![N-{2-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B2894544.png)

![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2894545.png)